5-(3-Nitrophenoxy)-1,2,3-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

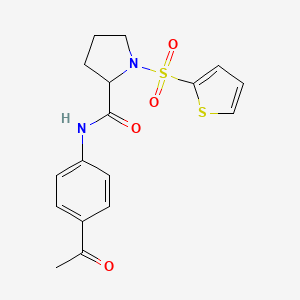

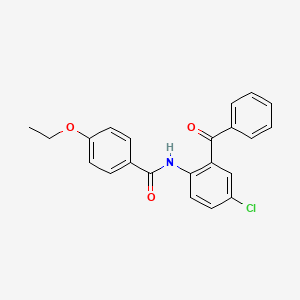

The compound “5-(3-Nitrophenoxy)-1,2,3-thiadiazole” seems to be a complex organic molecule. It likely contains a thiadiazole ring, which is a type of heterocyclic compound . The “3-Nitrophenoxy” part suggests the presence of a nitro group (-NO2) and a phenoxy group (Ph-O-) attached to the thiadiazole ring .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, the synthesis of similar compounds, such as “5-[(3-nitrophenoxy)methyl]furan-2-carboxylic acid”, involves multiple steps including the formation of Grignard reagents .Aplicaciones Científicas De Investigación

Antimicrobial Activity

5-(3-Nitrophenoxy)-1,2,3-thiadiazole derivatives have been investigated for their potential antimicrobial properties. For instance, Schiff base ligands derived from thiadiazole compounds, which include similar structures, have shown moderate activity against both bacterial and fungal species in various studies. These compounds have been synthesized and characterized through techniques such as UV-visible, 1H, 13C-NMR, and MS, confirming their molecular structures. Such compounds exhibit microbial growth inhibition, albeit less compared to standard drugs, indicating their potential as antimicrobial agents (Vinusha et al., 2015).

Corrosion Inhibition

The thiadiazole framework, including compounds similar to 5-(3-Nitrophenoxy)-1,2,3-thiadiazole, has been explored for its corrosion inhibition properties. For example, 2,5-disubstituted 1,3,4-thiadiazoles have been studied as corrosion inhibitors for metals like mild steel in acidic solutions. The effectiveness of these compounds in corrosion inhibition has been linked to their ability to form a protective layer on the metal surface, thereby reducing the rate of corrosion. This application is significant in extending the life of metal structures and components in corrosive environments (Bentiss et al., 2007).

Fluorescent Chemosensors

Thiadiazole derivatives have been utilized in the development of fluorescent chemosensors, which are compounds that can detect specific ions or molecules through changes in their fluorescence properties. A phenyl thiadiazole-based Schiff base receptor has been reported for the selective and sensitive detection of Al3+ ions. This chemosensor exhibits a turn-on fluorescence response upon binding with Al3+, making it a useful tool for the detection of aluminum ions in various samples. The potential applications of such chemosensors include environmental monitoring, biological imaging, and chemical analysis (Manna et al., 2020).

Antitubercular Activity

Compounds containing the thiadiazole moiety have been evaluated for their antitubercular activity. The design and synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are structurally related to 5-(3-Nitrophenoxy)-1,2,3-thiadiazole, have shown promising results against Mycobacterium tuberculosis. The identification of such compounds with significant inhibitory activity against tuberculosis suggests the potential of thiadiazole derivatives in developing new antitubercular drugs, which is crucial given the emerging drug-resistant strains of the tuberculosis bacterium (Patel et al., 2017).

Propiedades

IUPAC Name |

5-(3-nitrophenoxy)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3S/c12-11(13)6-2-1-3-7(4-6)14-8-5-9-10-15-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIOOFRJCNYUQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CN=NS2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Nitrophenoxy)-1,2,3-thiadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2941342.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![2-[(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2941348.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2941352.png)

![2-Amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxamide](/img/structure/B2941354.png)

![3-{4-[4-(Pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2941355.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2941361.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide](/img/structure/B2941362.png)